![molecular formula C22H26BrN3O B2355462 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922114-56-5](/img/structure/B2355462.png)
3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Description
3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of several enzymes, including protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
Dopamine D-2 Receptor Studies
Research on derivatives of remoxipride, such as 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, has been conducted to understand their interactions with the dopamine D-2 receptor. One study synthesized and evaluated conformationally restricted derivatives of remoxipride for their ability to inhibit dopamine D-2 receptor binding, although enhanced affinities were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).
Histamine-3 Receptor Antagonists
A class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, related to the chemical structure , was synthesized and evaluated as potent H(3) receptor antagonists. One compound from this class exhibited potent in vitro binding and functional activities at the H(3) receptor, good selectivity against other neurotransmitters, and a favorable in vivo profile (Zhou et al., 2012).
Studies on Copper (II) Coordination Chemistry
Research involving Schiff-base ligands with structures similar to this compound has been conducted to explore the coordination chemistry of Copper (II). This study focused on understanding the influence of different substituents on bromonation, magnetic property, and nuclearity in Cu(II) complexes (Majumder et al., 2016).
Neuroleptic Activity and Dopamine Receptor Imaging
Benzamides, including derivatives similar to the compound , have been synthesized and tested for their potential neuroleptic activity and as brain dopamine receptor imaging agents. These studies contribute to the understanding of the binding affinity for dopamine D2 receptors and the potential for imaging brain dopamine D2 receptors (Chang et al., 1992).
properties
IUPAC Name |
3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTOURMXOCOPRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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